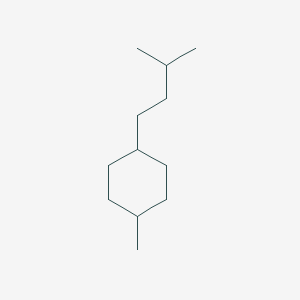
1-Methyl-4-(3-methylbutyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(3-methylbutyl)cyclohexane is an organic compound with the molecular formula C12H24 . It is a derivative of cyclohexane, where a methyl group and a 3-methylbutyl group are substituted at the 1 and 4 positions, respectively. This compound is part of the larger family of alkanes and is characterized by its saturated hydrocarbon structure .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3-methylbutyl)cyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with 1-methylcyclohexane, a Friedel-Crafts alkylation can be performed using 3-methylbutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions: 1-Methyl-4-(3-methylbutyl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation reactions can reduce any unsaturated bonds present in derivatives of this compound using catalysts like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: H2 gas with Pd/C catalyst under mild pressure and temperature.
Substitution: Cl2 or Br2 with UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
1-Methyl-4-(3-methylbutyl)cyclohexane has various applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics of alkyl-substituted cyclohexanes.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its lipophilicity to enhance the solubility of hydrophobic drugs.
Industry: Utilized as a solvent or intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-Methyl-4-(3-methylbutyl)cyclohexane largely depends on its interaction with other molecules. In biological systems, its hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. In chemical reactions, the presence of alkyl groups can influence the reactivity and stability of the compound, guiding the formation of specific products .
相似化合物的比较
- 1-Methyl-4-ethylcyclohexane
- 1-Methyl-4-propylcyclohexane
- 1-Methyl-4-butylcyclohexane
Comparison: 1-Methyl-4-(3-methylbutyl)cyclohexane is unique due to the presence of a branched alkyl group (3-methylbutyl) at the 4-position. This branching can influence the compound’s physical properties, such as boiling point and solubility, compared to its linear counterparts. Additionally, the steric hindrance introduced by the branched group can affect the compound’s reactivity in substitution and elimination reactions .
属性
CAS 编号 |
590402-52-1 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC 名称 |
1-methyl-4-(3-methylbutyl)cyclohexane |
InChI |
InChI=1S/C12H24/c1-10(2)4-7-12-8-5-11(3)6-9-12/h10-12H,4-9H2,1-3H3 |
InChI 键 |
LVDOJQWSQSUUAL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
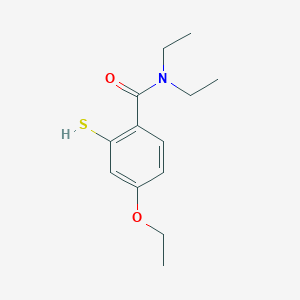
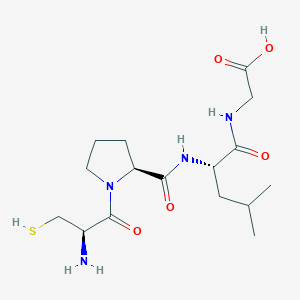
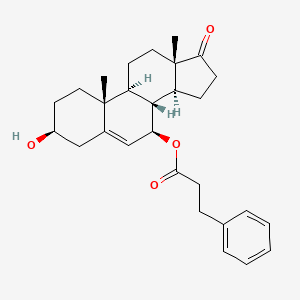
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
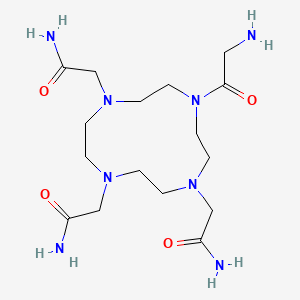
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)


![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)
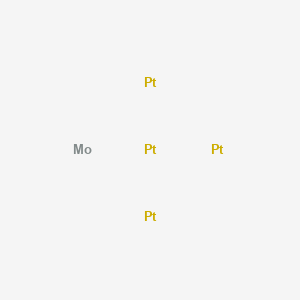
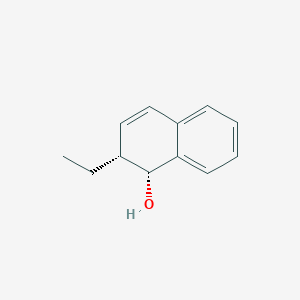
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
